molecular formula C15H11ClN2O4 B2958303 2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1005146-94-0

2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B2958303
CAS No.: 1005146-94-0
M. Wt: 318.71
InChI Key: JOZFRLCLDICRRS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole-dione core with substituents at positions 2 (4-chlorophenyl) and 3 (furan-2-yl). This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-8-3-5-9(6-4-8)18-12(10-2-1-7-21-10)11-13(22-18)15(20)17-14(11)19/h1-7,11-13H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFRLCLDICRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of a class of heterocyclic compounds that have garnered interest for their diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and specific case studies related to this compound.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolo[3,4-d][1,2]oxazole core with substituents that include a 4-chlorophenyl group and a furan moiety. The presence of these functional groups is significant as they influence the compound's biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to This compound . For instance:

  • Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness against various viruses. For example, certain pyrazole derivatives demonstrated significant antiviral activity against HIV and influenza viruses at concentrations as low as 0.35 μM .

Anticancer Activity

The anticancer properties of this class of compounds are also notable. Research indicates that derivatives of heterocycles like pyrroles and oxazoles can inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines. For example, certain analogues were evaluated against breast cancer cells and showed IC50 values ranging from 10 to 30 μM .

Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives based on the core structure of This compound and evaluated their biological activity. The results indicated that:

  • The introduction of electron-withdrawing groups significantly enhanced the anticancer activity.
  • The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of related compounds. It was found that:

  • Modifications at the 4-position of the phenyl ring led to increased potency against specific cancer types.
  • The presence of a furan ring was crucial for maintaining antiviral activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntiviral0.35
Compound BAnticancer10 - 30
Compound CAntiviral0.26
Compound DAnticancer<20

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione":

Basic Information

  • Molecular Weight : 424.8 g/mol .
  • Molecular Formula : C22H17ClN2O5 .
  • IUPAC Name : 2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione .
  • Synonyms : The compound has several synonyms, including 2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione and others .

Known Derivatives and Similar Compounds

  • 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione : This related compound has the molecular formula C22H17ClN2O4 and a molecular weight of 408.8 g/mol .

Potential Applications

While the search results do not specifically detail the applications of "this compound," they do provide some context regarding similar compounds and related research areas:

  • COX-II Inhibitors : Research has been conducted on diaryl heterocycles, including those with furan and oxazole scaffolds, as COX-II inhibitors . Several pyrazole derivatives (PYZ3, PYZ33, PYZ34, PYZ35, and PYZ36) have demonstrated COX-II inhibitory potential and anti-inflammatory activity .
  • Antiviral Agents : N-heterocycles, including pyrazole derivatives, have shown potential as antiviral agents . Some pyrazole nucleosides and related molecules have exhibited activity against various viruses, including HIV-1, vaccinia virus, influenza A virus, and others . Thiadiazole derivatives have also demonstrated antiviral activity against the tobacco mosaic virus (TMV) and dengue virus (DENV) .
  • CB(1) Receptor Antagonists : Pyrazolo[3,4-f][1,4]oxazepin derivatives have been investigated as cannabinoid type 1 (CB(1)) receptor antagonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and synthesis.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions 2, 3, 5) Molecular Formula Molecular Weight Key Features
Target Compound 2: 4-ClPh; 3: Furan-2-yl C₁₉H₁₃ClN₂O₄* ~392.8 Furan-2-yl enhances π-conjugation; 4-ClPh contributes to lipophilicity.
2-(4-ClPh)-3-[4-(dimethylamino)Ph]-5-Ph-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 4-ClPh; 3: 4-(NMe₂)Ph; 5: Ph C₂₇H₂₂ClN₃O₄ 488.9 Dimethylamino group improves solubility; phenyl at C5 increases steric bulk.
5-(2-ClPh)-3-[4-(NMe₂)Ph]-2-(2-MePh)-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 2-MePh; 3: 4-(NMe₂)Ph; 5: 2-ClPh C₂₄H₂₂ClN₃O₄ 468.9 Ortho-substituents (Me, Cl) introduce steric hindrance and regioselectivity.
2,5-bis(3-BrPh)-3-(4-ClPh)-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2,5: 3-BrPh; 3: 4-ClPh C₂₃H₁₅Br₂ClN₂O₃ 562.6 Bromine atoms increase molecular weight and logP (5.48) .
2-(4-ClPh)-3-(2-thienyl)-5-[3-(CF₃)Ph]-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 4-ClPh; 3: Thienyl; 5: 3-CF₃Ph C₂₂H₁₄ClF₃N₂O₃S 478.9 Trifluoromethyl group enhances metabolic stability; thienyl alters π-stacking.

*Calculated based on core structure and substituents.

Physicochemical Properties

  • logP and Solubility: The target compound’s logP is estimated to be ~3–4, lower than brominated derivatives (logP 5.48 ) but higher than dimethylamino-substituted analogues (logP ~2.5–3.5 due to polar NMe₂ groups) . Thienyl and trifluoromethyl substituents (e.g., ) further modulate electronic properties, with CF₃ increasing hydrophobicity.
  • Spectral Data :

    • IR spectra of related compounds show carbonyl stretches at 1777–1702 cm⁻¹ (oxazole and dione C=O) .
    • ¹H NMR of the target likely exhibits aromatic protons at δ 7.0–8.0 ppm (4-ClPh and furan) and diastereotopic protons in the pyrrolo-oxazole core (δ 3.0–5.0 ppm) .

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